molecular formula C12H23NO2S B2478582 Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate CAS No. 2248257-78-3

Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate

Cat. No. B2478582
CAS RN: 2248257-78-3
M. Wt: 245.38
InChI Key: HCURUHHVDGHUNX-UHFFFAOYSA-N
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Description

Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate (TBTMTC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazolidine derivative that has been shown to possess unique biochemical and physiological properties, making it a promising candidate for various research applications.

Mechanism of Action

Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate exerts its effects through a variety of mechanisms. It has been shown to possess potent antioxidant properties, which help to protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-inflammatory properties, which help to reduce inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess potent antioxidant properties, which help to protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-inflammatory properties, which help to reduce inflammation and tissue damage. This compound has also been shown to possess neuroprotective properties, which help to protect the brain from damage and degeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate in lab experiments is its unique biochemical and physiological properties. It has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for various research applications. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate. One potential direction is the development of new drugs based on its unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Other potential future directions include the study of its effects on various disease models, as well as its potential use in the development of new diagnostic tools. Overall, the study of this compound holds great promise for the development of new treatments for various diseases and the advancement of scientific research.

Synthesis Methods

The synthesis of Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate involves the reaction of tert-butylamine with methyl isothiocyanate, followed by reaction with 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid. This results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to possess unique properties that make it a promising candidate for various research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to possess potent antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-10(2,3)15-9(14)8-11(4,5)16-12(6,7)13-8/h8,13H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCURUHHVDGHUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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